tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide under metal-free conditions, which facilitates the oxidation and formation of the ester bond . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring, offering a more efficient and sustainable process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction conditions, leading to consistent product quality and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate
- tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group enhances its solubility and reduces aggregation, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOAQQODYAQBD-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.